4-(benzylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. This compound is characterized by the presence of a benzylsulfanyl group and an ethoxyphenyl group attached to a cyclopenta[d]pyrimidin-2-one core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the benzylsulfanyl and ethoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually includes purification through column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of less toxic solvents and catalysts, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopenta[d]pyrimidine core or the benzylsulfanyl group.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or proteins. The overall effect of the compound is determined by the combined interactions of its functional groups with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 4-(PHENYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the specific combination of its benzylsulfanyl and ethoxyphenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the benzylsulfanyl group, in particular, may enhance its reactivity and binding affinity in various chemical and biological contexts.
Properties
Molecular Formula |
C22H22N2O2S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H22N2O2S/c1-2-26-18-13-11-17(12-14-18)24-20-10-6-9-19(20)21(23-22(24)25)27-15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3 |
InChI Key |
OCVSEDMJONZWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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